![molecular formula C16H15ClN2O B12639367 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-07-9](/img/structure/B12639367.png)
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorinated benzo[h]isoquinolinone core with an aminopropyl side chain, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a chlorinated benzoic acid derivative.
Cyclization: The chlorinated benzoic acid undergoes cyclization with an appropriate amine to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinolinone core or the aminopropyl side chain.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoquinolinones.
Wissenschaftliche Forschungsanwendungen
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl side chain may facilitate binding to enzymes or receptors, while the chlorinated isoquinolinone core can interact with various biological pathways. These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-aminopropyl)isoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its biological activity.
9-chlorobenzo[h]isoquinolin-1(2H)-one: Lacks the aminopropyl side chain, which may influence its binding properties.
6-(3-aminopropyl)-isoquinolin-1(2H)-one: Similar structure but without the benzo[h] fusion, potentially altering its chemical reactivity.
Uniqueness
The presence of both the chlorinated benzo[h]isoquinolinone core and the aminopropyl side chain in 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one makes it unique. This combination can result in distinct pharmacological properties and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
919291-07-9 |
|---|---|
Molekularformel |
C16H15ClN2O |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
6-(3-aminopropyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15ClN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
InChI-Schlüssel |
SFDHZYBETWFLFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


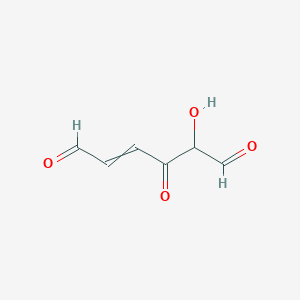
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
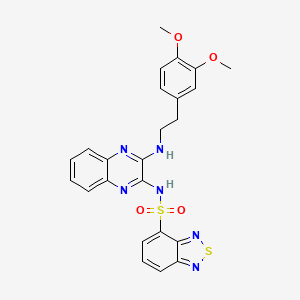

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
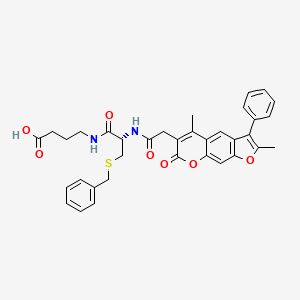
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)

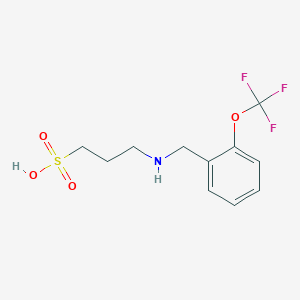
![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
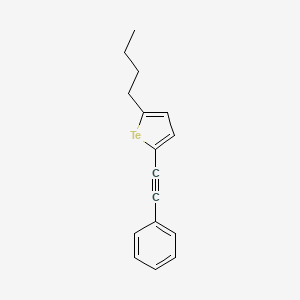

![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
